molecular formula C7H10OS B1486350 (5-Ethylthiophen-3-yl)methanol CAS No. 1082385-63-4

(5-Ethylthiophen-3-yl)methanol

Cat. No. B1486350
CAS RN: 1082385-63-4
M. Wt: 142.22 g/mol
InChI Key: RZMNWYRAASUWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethylthiophen-3-yl)methanol, also known as 5-ethyl-2-thiopheneethanol, is an organosulfur compound with a wide range of applications in scientific research. It is a colorless liquid with a characteristic thiophene odor, and is used in a number of laboratory experiments and applications. 5-ethyl-2-thiopheneethanol is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a flavoring agent in food and beverages.

Scientific Research Applications

Bioconversion of Methanol to Chemicals

Methanol is increasingly being used as a substrate in biotechnological applications due to its abundance and low cost. The bioconversion process of methanol into valuable chemicals is a promising area of research, offering a sustainable alternative to petroleum-derived products. This process involves the use of native or synthetic methylotrophs, which are microorganisms capable of utilizing methanol as their sole carbon and energy source .

Renewable Energy and Fuel Cells

The concept of a methanol economy, where methanol serves as a renewable alternative to fossil fuels, is gaining traction. Methanol can be produced from renewable sources like biomass or CO2 capture and is used in efficient energy systems, including fuel cells. High-temperature polymer electrolyte fuel cells (HT-PEMFCs) can utilize methanol via steam reforming, presenting a net zero-emission carbon cycle .

Direct Methanol Fuel Cell Technology

Chitosan membranes modified with silica have shown improved proton conductivity and methanol permeability, making them suitable for use in direct methanol fuel cells (DMFCs). These fuel cells can convert chemical energy directly into electrical energy using methanol as fuel, offering a cleaner alternative for portable power sources .

properties

IUPAC Name

(5-ethylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-7-3-6(4-8)5-9-7/h3,5,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMNWYRAASUWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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